![molecular formula C17H15N3O3 B2863071 N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide CAS No. 1396767-94-4](/img/structure/B2863071.png)
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide
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Description
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide, also known as MNA-7, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNA-7 is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Scientific Research Applications
Chemical Structure and Conformation
The chemical structure of compounds similar to N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide has been studied for their conformational properties. For instance, the naphthalene ring in these compounds is typically planar, with the methoxy substituent staggered, and the side chain oriented so that the amide and aromatic groups are approximately parallel. This conformation is different from the fully extended conformation observed in the neurohormone melatonin, suggesting unique interaction possibilities with biological targets (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Antiviral Activity
Research into derivatives of this compound has shown potential antiviral activity. A study on the synthesis and evaluation of a new series of naphthalene derivatives highlighted their inhibitory activity against HIV-1 and HIV-2. One compound, in particular, was identified as a potent inhibitor of HIV-1 replication in vitro, suggesting a new lead in the development of antiviral agents (Hamad et al., 2010).
Anticancer Potential
The naphthalene and pyrimidinyl moieties present in compounds like this compound have been explored for their anticancer potential. Various derivatives have demonstrated antiproliferative activities against human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Some compounds have shown specific cytotoxicity against cancer cells with minimal impact on healthy cells, indicating their potential as selective anticancer drugs (Chen et al., 2013).
Bone Formation and Osteoporosis Treatment
Research on the Wnt beta-catenin cellular messaging system has led to the discovery of compounds that increase trabecular bone formation rate in animal models. This suggests potential applications in the treatment of bone disorders, such as osteoporosis. One compound, in particular, showed a dose-dependent increase in bone formation, indicating its promise as a therapeutic agent for bone health (Pelletier et al., 2009).
Novel Synthesis Methods and Chemical Reactions
Studies have also focused on the synthesis of compounds with the naphthalene and pyrimidinyl structures, revealing new methods for creating these molecules. These synthetic approaches offer pathways to produce a variety of derivatives with potential pharmacological activities, opening up further research opportunities in medicinal chemistry (Osyanin et al., 2014).
properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-9-15(18-11-19-17)20-16(21)10-23-14-8-4-6-12-5-2-3-7-13(12)14/h2-9,11H,10H2,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGLPNVRVNYAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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